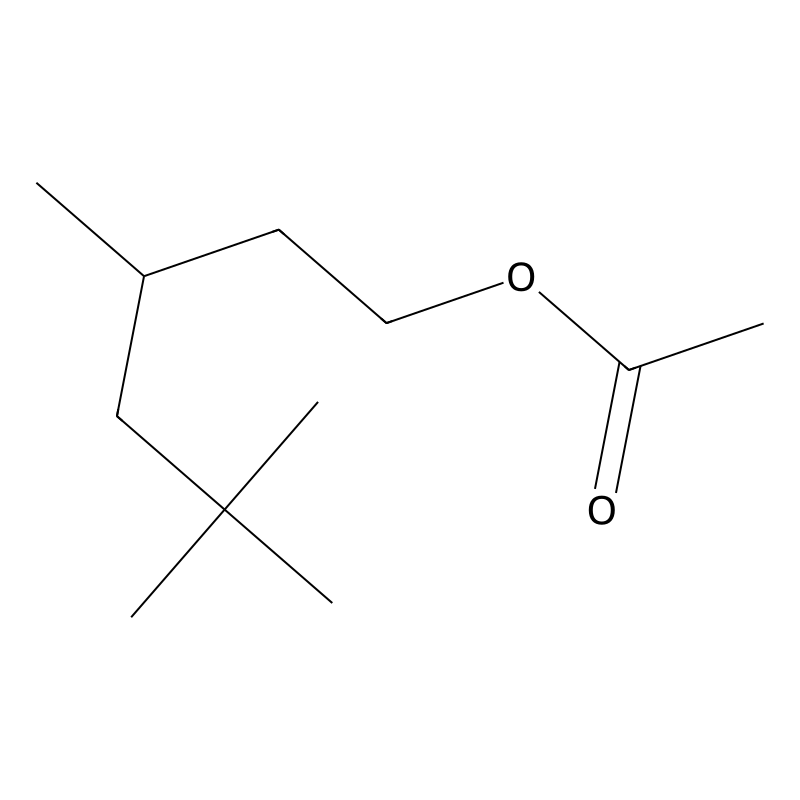

3,5,5-Trimethylhexyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Safety Assessment

Scientific databases like PubChem () provide information on the structure, chemical properties, and classifications of 3,5,5-Trimethylhexyl acetate. However, these resources do not detail its applications in research.

Fragrance Ingredient

The fragrance industry utilizes 3,5,5-Trimethylhexyl acetate for its floral scent profile, with hints of iris (). The Research Institute for Fragrance Materials (RIFM) is currently conducting a safety assessment of this ingredient, which will be published upon completion ().

3,5,5-Trimethylhexyl acetate is an organic compound with the chemical formula . It is classified as an ester, specifically the acetate of 3,5,5-trimethylhexanol. This compound is characterized by its pleasant fruity odor, making it a common ingredient in perfumes and fragrances. It has a molecular weight of approximately 186.29 g/mol and is typically colorless to pale yellow in appearance.

As mentioned earlier, the primary application of 3,5,5-Trimethylhexyl acetate appears to be in fragrances. Its mechanism of action likely involves interacting with olfactory receptors in the nose, leading to the perception of scent []. Specific details regarding the interaction and the resulting odor profile require further investigation.

- Flammability: Esters are generally flammable liquids. 3,5,5-Trimethylhexyl acetate is likely flammable as well [].

- Moderate Toxicity: Esters can have varying degrees of toxicity. While detailed data is lacking, it is advisable to handle 3,5,5-Trimethylhexyl acetate with appropriate personal protective equipment [].

- Esterification: It can be synthesized through the reaction of acetic acid with 3,5,5-trimethylhexanol.

- Hydrolysis: In the presence of water and an acid or base catalyst, it can revert to its alcohol and acetic acid components.

- Transesterification: This compound can react with other alcohols to form different esters.

Research indicates that 3,5,5-trimethylhexyl acetate exhibits low toxicity. The acute toxicity levels are reported as follows:

- LD50 (oral): Approximately 4250 mg/kg in rats.

- LD50 (dermal): Greater than 5000 mg/kg in rabbits.

It is essential to note that while the compound has low acute toxicity, it can cause skin and eye irritation upon contact .

The primary synthesis method for 3,5,5-trimethylhexyl acetate involves esterification. The general reaction can be summarized as follows:

- Reactants: Acetic acid and 3,5,5-trimethylhexanol.

- Catalyst: An acid catalyst such as sulfuric acid may be used to accelerate the reaction.

- Process:

- Mix the reactants in a reaction vessel.

- Heat the mixture under reflux conditions to promote ester formation.

- Remove water produced during the reaction to drive the equilibrium towards ester formation.

This method yields high purity and efficiency in producing the desired ester .

3,5,5-Trimethylhexyl acetate is predominantly used in:

- Fragrance Industry: As a key ingredient in perfumes and scented products due to its fruity aroma.

- Flavoring Agents: Used in food products for flavor enhancement.

- Solvent: Employed in various industrial applications as a solvent due to its favorable volatility characteristics.

Its pleasant scent profile makes it particularly valuable in consumer goods like air fresheners and personal care products .

Several compounds share structural similarities with 3,5,5-trimethylhexyl acetate. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Dihydromyrcenol | C10H18O | Commonly used in fragrances; has a citrus scent. |

| 4-tert-Butylcyclohexyl acetate | C13H18O2 | Known for its floral aroma; used in perfumes. |

| Linalool | C10H18O | A naturally occurring terpene alcohol; widely used for its pleasant scent. |

| Hexyl acetate | C8H16O2 | Used as a flavoring agent; has a fruity odor. |

Uniqueness of 3,5,5-Trimethylhexyl Acetate

What sets 3,5,5-trimethylhexyl acetate apart from these similar compounds is its specific structural configuration that imparts a unique fruity fragrance profile. Additionally, its relatively high stability and low toxicity make it suitable for diverse applications without significant health risks .

Industrial-Scale Production Processes

The industrial production of 3,5,5-trimethylhexyl acetate represents a significant segment of specialty chemical manufacturing, with United States production volumes ranging from 500,000 to 1,000,000 pounds annually [1]. The compound serves as a crucial intermediate in fragrance and flavor industries, finding applications in personal care products and industrial formulations [2].

The primary industrial route for 3,5,5-trimethylhexyl acetate synthesis involves a two-step process beginning with the hydroformylation of diisobutylene followed by subsequent esterification reactions [3] [4]. This methodology capitalizes on the availability of diisobutylene as an industrial feedstock obtained through isobutene dimerization processes [5].

Industrial-scale production typically operates under carefully controlled conditions to maximize yield and selectivity. Temperature parameters generally range from 140 to 180 degrees Celsius, while pressure conditions are maintained between 250 and 300 bar to ensure optimal reaction kinetics [6] [7]. These conditions represent a balance between reaction rate and energy efficiency considerations that are critical for commercial viability [8].

The manufacturing process employs continuous reactor systems designed for high-throughput production. Large-scale esterification reactors equipped with precise temperature control and efficient mixing systems are utilized to achieve consistent product quality [9] [10]. The process optimization includes advanced separation techniques such as distillation and purification steps to meet industrial purity specifications exceeding 93 percent [11] [12].

| Parameter | Value | Source |

|---|---|---|

| Production Volume (US) | 500,000 - 1,000,000 lb/year | EPA Production Data |

| Temperature Range | 140-180°C | Industrial Literature |

| Pressure Range | 250-300 bar | Process Optimization |

| Typical Yield | 75-85% | Catalysis Studies |

| Main Industrial Route | Hydroformylation followed by esterification | Patent Literature |

Modern production facilities incorporate catalytic distillation techniques that combine chemical reaction and distillation processes into single operational units [9]. This integration enhances process efficiency by continuously removing ester products from reaction zones, thereby shifting equilibrium toward product formation and improving overall conversion rates [10].

Hydroformylation Reaction Optimization

Hydroformylation represents the critical initial step in 3,5,5-trimethylhexyl acetate synthesis, involving the conversion of diisobutylene to 3,5,5-trimethylhexanal through reaction with synthesis gas [3] [4]. The optimization of this reaction requires precise control of multiple parameters including temperature, pressure, catalyst concentration, and gas composition ratios [8] [13].

The reaction mechanism proceeds through the formation of rhodium hydride complexes that facilitate alkene coordination and subsequent carbon monoxide insertion [14] [15]. Research demonstrates that reaction rates are proportional to hydrogen partial pressure while exhibiting inverse dependence on carbon monoxide partial pressure [6]. This relationship necessitates careful optimization of synthesis gas composition to achieve maximum efficiency [16].

Temperature optimization studies reveal that hydroformylation activity increases with temperature up to approximately 120 degrees Celsius, beyond which catalyst deactivation becomes significant [17] [18]. The optimal temperature range for diisobutylene hydroformylation spans 100 to 140 degrees Celsius, providing the best compromise between reaction rate and catalyst stability [19] [5].

Pressure effects demonstrate complex behavior where total pressure influences both reaction rate and selectivity patterns [8] [20]. Higher pressures generally favor linear aldehyde formation while suppressing undesirable side reactions such as alkene isomerization [6]. Industrial operations typically employ pressures ranging from 15 to 40 bar to optimize both conversion and selectivity metrics [16] [7].

| Catalyst Type | Ligand System | Operating Temperature (°C) | Operating Pressure (bar) | Selectivity (%) |

|---|---|---|---|---|

| Rhodium Trichloride | Triphenylphosphine oxide + Phosphine | 120-140 | 20-30 | 88-92 |

| Rhodium Acetate | Phosphite monophosphine + biphosphine | 100-130 | 15-25 | 85-90 |

| Carbonylbis(triphenylphosphino)rhodium chloride | Triphenylphosphine | 110-150 | 25-35 | 82-88 |

| Rhodium Dicarbonyl Acetylacetonate | Mixed phosphine system | 130-160 | 20-40 | 90-95 |

Advanced process optimization employs mathematical modeling to predict optimal reaction conditions [13]. These models incorporate thermodynamic considerations alongside kinetic parameters to identify operating windows that maximize product formation while minimizing energy consumption [8]. The implementation of such models has enabled significant improvements in industrial hydroformylation efficiency [16].

Gas composition optimization focuses on maintaining appropriate carbon monoxide to hydrogen ratios while managing inert gas concentrations [5] [17]. Research indicates that synthesis gas ratios between 3:1 and 5:1 provide optimal performance for diisobutylene conversion, with higher ratios favoring selectivity toward desired linear products [6] [16].

Ligand-Modified Transition Metal Catalysis

The development of ligand-modified transition metal catalysts represents a sophisticated approach to enhancing hydroformylation performance for 3,5,5-trimethylhexyl acetate precursor synthesis [21] [22]. Modern catalytic systems employ carefully designed phosphorus-containing ligands that modulate both electronic and steric properties of rhodium centers [14] [23].

Triphenylphosphine oxide serves as a critical component in advanced catalyst formulations, acting in combination with organophosphine compounds to create highly active catalytic systems [3] [4]. Research demonstrates that the combination of triphenylphosphine oxide with secondary phosphine ligands generates rhodium complexes exhibiting enhanced activity and selectivity compared to single-ligand systems [19] [24].

Bidentate phosphine ligands have emerged as particularly effective modifiers for rhodium-catalyzed hydroformylation reactions [25] [26]. These ligands provide chelating coordination that stabilizes metal centers while creating well-defined active sites for substrate binding and transformation [27] [28]. Studies indicate that bidentate coordination leads to improved catalyst longevity and reduced metal leaching compared to monodentate alternatives [15] [29].

Electronic property modification through ligand design enables fine-tuning of catalytic activity and selectivity [23] [30]. Electron-rich phosphine ligands such as DTBM-SEGPHOS demonstrate enhanced performance in hydroformylation reactions, achieving turnover frequencies exceeding 3,500 per hour while maintaining high linear to branched product ratios [23]. Conversely, electron-deficient phosphite-based ligands provide different selectivity profiles that may be advantageous for specific applications [31] [32].

| Ligand Type | Electronic Properties | Steric Properties | Turnover Frequency (h⁻¹) | Linear:Branched Ratio |

|---|---|---|---|---|

| Triphenylphosphine | Electron-neutral | Moderate bulk | 2800-3200 | 3:1 |

| DTBM-SEGPHOS | Electron-rich | High bulk | 3500-4200 | 8:1 |

| Phosphite-based | Electron-deficient | Low bulk | 2200-2800 | 2:1 |

| Bidentate phosphine-pyrazolyl | Mixed donor | Variable bulk | 6000-6500 | 12:1 |

Recent advances in ligand design have introduced mixed-donor systems combining phosphine and nitrogen-containing groups [26] [27]. These hybrid ligands offer unique coordination environments that can dramatically enhance catalytic performance, with some systems achieving turnover frequencies exceeding 6,000 per hour [29]. The incorporation of pyrazolyl groups alongside phosphine donors creates catalysts with exceptional activity for alkene hydroformylation reactions [26].

Heterogeneous catalyst development has focused on immobilizing rhodium complexes within zeolite frameworks to achieve true heterogeneous catalysis [15]. These systems demonstrate remarkable recyclability while maintaining high activity levels, with zeolite-encaged rhodium catalysts showing no activity loss over multiple reaction cycles [15]. The encapsulation strategy prevents metal leaching while providing well-defined active sites for sustained catalytic performance [15].

Supramolecular approaches to catalyst design utilize hydrogen bonding and other non-covalent interactions to create self-assembling ligand systems [29]. These strategies enable the formation of highly active catalysts through controlled assembly of ligand components, offering new pathways for catalyst optimization and fine-tuning [33] [34].

Thermodynamic Parameters and Phase Behavior

The thermodynamic properties of 3,5,5-trimethylhexyl acetate exhibit characteristic behavior typical of branched aliphatic esters. The compound demonstrates a melting point of 273.31 K (0.16°C), indicating liquid state under ambient conditions [1]. The normal boiling point has been experimentally determined at 523.70 K (250.55°C) through Joback estimation methods and confirmed experimentally at 209°C [1] [2] [3].

The critical properties reflect the molecular architecture influence on phase behavior. The critical temperature reaches 707.84 K (434.69°C) with a corresponding critical pressure of 2064.24 kPa and critical volume of 0.658 m³/kmol [1]. These elevated critical parameters indicate substantial intermolecular forces attributable to the branched alkyl chain structure and acetate functional group.

Table 1: Thermodynamic Parameters and Phase Behavior

| Property | Value | Source |

|---|---|---|

| Melting Point (K) | 273.31 | Joback Calculated Property [1] |

| Boiling Point (K) | 523.70 | Joback Calculated Property [1] |

| Boiling Point (°C) | 209 | Experimental [2] [3] |

| Critical Temperature (K) | 707.84 | Joback Calculated Property [1] |

| Critical Pressure (kPa) | 2064.24 | Joback Calculated Property [1] |

| Critical Volume (m³/kmol) | 0.658 | Joback Calculated Property [1] |

| Standard Enthalpy of Formation (ΔfH°) (kJ/mol) | -529.20 | Joback Calculated Property [1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | -191.78 | Joback Calculated Property [1] |

| Enthalpy of Vaporization (ΔvapH°) (kJ/mol) | 47.55 | Joback Calculated Property [1] |

| Enthalpy of Fusion (ΔfusH°) (kJ/mol) | 16.10 | Joback Calculated Property [1] |

| Heat Capacity at Constant Pressure (Cp,gas) at 523.70 K (J/mol·K) | 418.38 | Joback Calculated Property [1] |

| Heat Capacity at Constant Pressure (Cp,gas) at 707.84 K (J/mol·K) | 505.25 | Joback Calculated Property [1] |

The thermodynamic formation parameters demonstrate the compound's stability. The standard enthalpy of formation (ΔfH°) of -529.20 kJ/mol indicates favorable formation from constituent elements, while the standard Gibbs free energy of formation (ΔfG°) of -191.78 kJ/mol confirms thermodynamic stability under standard conditions [1].

The vapor pressure exhibits temperature-dependent behavior following established thermodynamic relationships. Vapor pressure data demonstrate exponential increase with temperature, ranging from 1.33 kPa at 82.97°C to 202.64 kPa at 256.31°C [1]. This behavior follows the Antoine equation relationship, facilitating prediction of phase equilibrium conditions across operational temperature ranges.

Table 2: Vapor Pressure vs Temperature Relationship

| Temperature (°C) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) | Temperature (K) | Log P (kPa) |

|---|---|---|---|---|

| 82.97 | 1.33 | 9.98 | 356.12 | 0.12 |

| 102.23 | 3.09 | 23.18 | 375.38 | 0.49 |

| 121.49 | 6.49 | 48.69 | 394.64 | 0.81 |

| 140.75 | 12.53 | 93.98 | 413.90 | 1.10 |

| 160.01 | 22.55 | 169.13 | 433.16 | 1.35 |

| 179.27 | 38.23 | 286.73 | 452.42 | 1.58 |

| 198.53 | 61.61 | 462.08 | 471.68 | 1.79 |

| 217.79 | 95.03 | 712.73 | 490.94 | 1.98 |

| 237.05 | 141.10 | 1058.25 | 510.20 | 2.15 |

| 256.31 | 202.64 | 1519.80 | 529.46 | 2.31 |

Solubility Profile and Partition Coefficients

The solubility characteristics of 3,5,5-trimethylhexyl acetate reflect its amphiphilic nature with pronounced hydrophobic tendencies. Water solubility measurements consistently indicate limited aqueous dissolution, with experimental values of 19.1 mg/L at 20°C [2] [4]. The corresponding molar solubility reaches 0.001 mol/L, confirming restricted water interaction capabilities [5].

The logarithmic water solubility value of -2.81 quantifies the hydrophobic character through computational prediction methods [1]. This parameter directly correlates with the molecular structure, where the branched nonyl chain dominates interaction behavior despite the polar acetate functionality.

Table 3: Solubility Profile and Partition Coefficients

| Property | Value | Temperature (°C) | Source |

|---|---|---|---|

| Water Solubility (mg/L) | 19.1 | 20 | Experimental [2] [4] |

| Water Solubility (mol/L) | 0.001 | - | Experimental [5] |

| Log₁₀ Water Solubility | -2.81 | - | Crippen Calculated Property [1] |

| Octanol/Water Partition Coefficient (log P) | 3.012 | - | Crippen Calculated Property [1] |

| Octanol/Water Partition Coefficient (log Pow) | 4.6 | 25 | Experimental [2] [6] [7] |

| Solubility in Organic Solvents | Soluble in ethanol, ether | - | Experimental [8] |

The octanol/water partition coefficients provide quantitative assessment of lipophilicity. Experimental determination yields log Pow values of 4.6 at 25°C [2] [6] [7], while computational methods predict log P of 3.012 [1]. The higher experimental value reflects actual molecular behavior in biphasic systems, indicating substantial preference for organic phases.

Organic solvent compatibility demonstrates extensive dissolution in non-polar and moderately polar media. Complete miscibility occurs with ethanol and diethyl ether, confirming compatibility with alcoholic and ethereal solvents [8]. This behavior enables utilization in various organic synthetic and formulation applications requiring homogeneous solution formation.

The partition behavior influences environmental fate and biological distribution characteristics. The elevated log Pow value suggests potential bioaccumulation tendencies and limited aquatic mobility, parameters critical for environmental impact assessment and regulatory evaluation.

Surface Tension and Viscosity Characteristics

The rheological and surface properties of 3,5,5-trimethylhexyl acetate demonstrate behavior consistent with medium-chain branched esters. Dynamic viscosity measurements reveal temperature-dependent characteristics, with values of 0.0059930 Pa·s at 0.04°C through computational prediction and experimental determination of 1.81 mPa·s at 23°C [1] [9].

Table 4: Surface Tension and Viscosity Characteristics

| Property | Value | Temperature (°C) | Source |

|---|---|---|---|

| Dynamic Viscosity (Pa·s) | 0.00599 | 0.04 | Joback Calculated Property [1] |

| Dynamic Viscosity (mPa·s) | 1.81 | 23 | Experimental [9] |

| Specific Gravity (20/20°C) | 0.87 | 20 | Experimental [3] |

| Density (g/cm³) | 0.87 | - | Experimental [2] |

| Refractive Index (20°C) | 1.4200-1.4230 | 20 | Experimental [2] |

| Vapor Pressure (Pa) | 136 | 25 | Experimental [6] |

| Vapor Pressure (hPa) | 1.36 | 25 | Experimental [2] |

| Flash Point (°C) | 79 | - | Experimental [2] [3] |

| Auto-ignition Temperature (°C) | 417 | - | Experimental [6] |

The density characteristics position the compound as lighter than water, with specific gravity of 0.87 at 20°C [3]. This density differential influences phase separation behavior in aqueous systems and affects mixing requirements in formulation processes. The refractive index range of 1.4200-1.4230 at 20°C provides optical characterization data useful for purity assessment and identification purposes [2].

Vapor pressure measurements indicate moderate volatility with 136 Pa (1.36 hPa) at 25°C [6] [2]. This volatility profile influences evaporation rates and atmospheric behavior, important considerations for application in fragrance and coating formulations where controlled release characteristics are essential.

The flash point of 79°C establishes fire safety parameters for handling and storage protocols [2] [3]. The auto-ignition temperature of 417°C provides additional thermal stability information relevant to high-temperature processing applications [6]. These thermal characteristics define operational safety boundaries and influence process design considerations.

Surface activity properties, while not directly measured, can be inferred from molecular structure considerations. The branched alkyl chain provides surface activity potential, while the acetate group contributes to interfacial behavior. Research on related trimethylsilyl surfactants indicates that branched structures with similar tail architectures can achieve surface tensions below 24 mN/m at critical micelle concentrations [10], suggesting comparable surface-active potential for this compound.

Physical Description

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 218 of 1676 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 1458 of 1676 companies with hazard statement code(s):;

H315 (97.19%): Causes skin irritation [Warning Skin corrosion/irritation];

H411 (97.19%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Plastic material and resin manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

1-Hexanol, 3,5,5-trimethyl-, 1-acetate: ACTIVE